![molecular formula C24H18N6O3 B2726408 methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate CAS No. 923147-77-7](/img/structure/B2726408.png)

methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

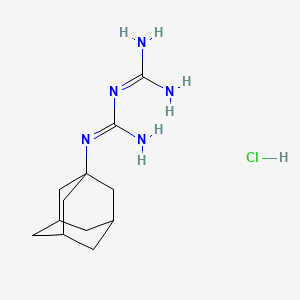

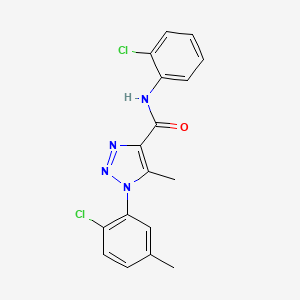

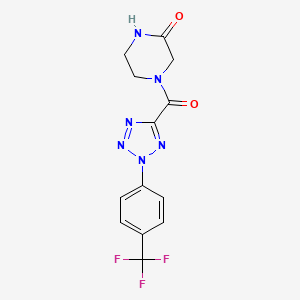

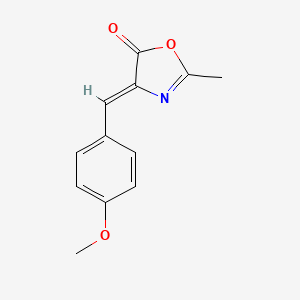

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, a tetrazolo[1,5-a]pyrimidine ring, and a chromeno[4,3-d] ring, all of which are heterocyclic structures. These structures are often found in various pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the heterocyclic rings and the subsequent introduction of the methyl benzoate group. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The presence of nitrogen in the pyridine and tetrazolo[1,5-a]pyrimidine rings would likely result in these rings being aromatic. The oxygen in the chromeno[4,3-d] ring could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyridine and tetrazolo[1,5-a]pyrimidine rings, as well as the ester group attached to the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar, and therefore poorly soluble in water . The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen

Leukemia Treatment

The compound is structurally similar to Imatinib , which is one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases .

Anti-Angiogenic Activity

Some derivatives of the compound have shown significant anti-angiogenic activities . They efficiently blocked the formation of blood vessels in vivo in a chick chorioallantoic membrane (CAM) model .

DNA Cleavage

These compounds have also demonstrated DNA cleavage abilities . They bind with DNA, altering DNA replication and inhibiting the growth of tumor cells .

Antimicrobial Potential

Certain derivatives of the compound have shown good antimicrobial potential .

Non-Linear Optics

The compounds have potential use in non-linear optics . Materials having nonlinear optical properties are of great interest for optical signal processing applications .

Insecticidal Activity

Some derivatives of the compound have been synthesized and tested for their insecticidal activity .

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. If it were a pharmaceutical, for example, it might interact with biological targets such as enzymes or receptors. The presence of multiple aromatic rings could allow for pi stacking interactions with other aromatic systems, such as those found in proteins .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-(11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N6O3/c1-32-23(31)15-10-8-14(9-11-15)22-19-20(17-6-2-3-7-18(17)33-22)26-24-27-28-29-30(24)21(19)16-5-4-12-25-13-16/h2-13,21-22H,1H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIAYEKPUPWIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B2726330.png)

![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)

![5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2726337.png)

![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)